![molecular formula C8H16N2 B2475883 2-Amino-2-propylpentanenitrile CAS No. 805181-81-1](/img/structure/B2475883.png)
2-Amino-2-propylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
2-Amino-2-propylpentanenitrile, due to its structure, finds applications in the synthesis and transformations of functionalized β-amino acid derivatives. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These methodologies focus on selective and stereocontrolled routes towards the generation of new molecular entities significant in drug research and synthetic chemistry. This approach is highlighted by its versatility, robustness, and efficiency in the preparation of cyclic β-amino acids, crucial for their biological relevance and impact in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).
Amino Acid Racemization Reaction in Geochronology
The racemization of amino acids, including 2-amino-2-propylpentanenitrile derivatives, serves as a basis for a method of geochronology. This process involves the chemical conversion of amino acids from their L- to D- forms over geological time, offering a measure of the elapsed time since the death of the organism. This application is pivotal in the Pleistocene and potentially the Pliocene epochs, aiding in the understanding of temporal dynamics in terrestrial ecosystems. The implications of this process extend to studies of skeletal remains, foraminiferal shells, and their use in estimating historical environmental conditions and thermal gradients in sedimentary contexts (Schroeder & Bada, 1976).
Carbon Dioxide Capture Technologies
The chemical properties of 2-amino-2-propylpentanenitrile and related compounds are explored in the context of carbon dioxide capture technologies. Research focuses on developing cost-effective, efficient, and environmentally sustainable methods for CO2 capture using various liquid absorption techniques. Among these, amino acid salts, which may include derivatives of 2-amino-2-propylpentanenitrile, are considered for their potential in enhancing absorption performance, reaction kinetics, and reducing energy consumption. This area of application is critical in addressing challenges related to greenhouse gas emissions, global warming, and climate change mitigation efforts (Ochedi, Yu, Yu, Liu, & Hussain, 2020).
properties
IUPAC Name |
2-amino-2-propylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-5-8(10,7-9)6-4-2/h3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNLCHDTOHNJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-propylpentanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.